molecular formula C7H9N3O2 B1425829 Methyl 4-(methylamino)pyrimidine-2-carboxylate CAS No. 1508442-76-9

Methyl 4-(methylamino)pyrimidine-2-carboxylate

Cat. No. B1425829
CAS RN: 1508442-76-9
M. Wt: 167.17 g/mol
InChI Key: UIWJCWXRJLOTTI-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)pyrimidine-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAPC belongs to the pyrimidine family of compounds and is a derivative of pyrimidine-2-carboxylic acid.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives, including Methyl 4-(methylamino)pyrimidine-2-carboxylate, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to restore neuronal function and structure, which is crucial for slowing disease progression and reducing neuronal death .

Anticancer Activity

Pyrimidine and its derivatives are known to exhibit anticancer properties. They can act as antimetabolites, interfering with the growth and proliferation of cancer cells. This makes them valuable in the development of new chemotherapy agents .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of pyrimidine derivatives make them candidates for developing new antibiotics and antifungal medications. Their mechanism of action often involves inhibiting the synthesis of nucleic acids in pathogens, which is essential for their survival .

Antiviral Applications

Methyl 4-(methylamino)pyrimidine-2-carboxylate may also serve as a base for synthesizing compounds with antiviral activities. These compounds can target various stages of viral replication and are essential in the fight against viral infections .

Antioxidant Properties

Pyrimidine derivatives can exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress. This stress is a factor in many chronic diseases, and antioxidants can help mitigate its effects .

Cardiovascular Therapeutics

Some pyrimidine derivatives have been found to have cardiovascular benefits, such as acting as antihypertensive agents or aiding in vascular relaxation. This opens up possibilities for their use in treating cardiovascular diseases .

Diabetes Management

Pyrimidine-based compounds have been explored for their potential in diabetes management. They can act as DPP-IV inhibitors, which are a class of oral hypoglycemics used to improve blood sugar control in patients with type 2 diabetes .

Chemical Synthesis and Drug Development

Lastly, Methyl 4-(methylamino)pyrimidine-2-carboxylate is a valuable intermediate in chemical synthesis. It can be used to create a variety of pharmacologically active compounds, including those with improved druglikeness and ADME-Tox properties, which are crucial for successful drug development .

properties

IUPAC Name

methyl 4-(methylamino)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJCWXRJLOTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methylamino)pyrimidine-2-carboxylate

CAS RN

1508442-76-9
Record name methyl 4-(methylamino)pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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